BenchChemオンラインストアへようこそ!

Vedotin

ADC Payload Cytotoxicity Auristatin

Vedotin (MC-Val-Cit-PAB-MMAE) is the definitive ADC drug-linker conjugate for researchers demanding validated bystander killing in heterogeneous solid tumor models. The valine-citrulline linker confers exceptional plasma stability (t½ 6.0 days mouse, 9.6 days NHP), minimizing premature payload release and off-target toxicity. MMAE's high membrane permeability enables robust bystander cytotoxicity against antigen-negative tumor cells—a functional property absent in MMAF-based conjugates due to its charged phenylalanine residue that attenuates membrane permeation. With a documented P-gp-MDR1 efflux ratio of 44.5 and up to 22-fold potentiation upon P-gp inhibition, Vedotin is the ideal chemical probe for multidrug resistance reversal studies. Select Vedotin when your ADC research demands predictable bystander pharmacology, validated linker stability, and well-characterized resistance profiles.

Molecular Formula C39H67N5O7
Molecular Weight 718.0 g/mol
CAS No. 646502-53-6
Cat. No. B611648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVedotin
CAS646502-53-6
SynonymsVcMMAE;  Vc-MMAE;  MC-VC-PAB-MMAE;  MMAE Vc linker, MMAE antibody conjugate
Molecular FormulaC39H67N5O7
Molecular Weight718.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O
InChIInChI=1S/C39H67N5O7/c1-13-25(6)34(43(10)39(49)33(24(4)5)42-38(48)32(40-9)23(2)3)30(50-11)22-31(45)44-21-17-20-29(44)36(51-12)26(7)37(47)41-27(8)35(46)28-18-15-14-16-19-28/h14-16,18-19,23-27,29-30,32-36,40,46H,13,17,20-22H2,1-12H3,(H,41,47)(H,42,48)/t25-,26+,27+,29-,30+,32-,33-,34?,35+,36+/m0/s1
InChIKeyDASWEROEPLKSEI-AWNAIHLBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Vedotin (MMAE) CAS 646502-53-6: A Potent Auristatin ADC Payload with Quantifiable Differentiation for Targeted Cancer Therapy Research


Vedotin, the drug-linker conjugate composed of the anti-mitotic agent monomethyl auristatin E (MMAE) linked via a valine-citrulline dipeptide, is a potent cytotoxic payload for antibody-drug conjugates (ADCs) [1]. As a synthetic analog of the marine natural product dolastatin 10, MMAE exerts its effects by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis [2]. Its high membrane permeability and strong bystander effect are key characteristics that differentiate it from other auristatin analogs, making it a cornerstone in numerous clinical and preclinical ADC programs [3].

Why Vedotin (MMAE) Cannot Be Directly Substituted with Other Auristatin Analogs: Quantified Performance Gaps in ADC Efficacy and Resistance


Simply substituting Vedotin (MMAE) with other auristatin derivatives like monomethyl auristatin F (MMAF) is not feasible due to quantifiable and functionally significant differences in their biophysical properties and resistance profiles. For instance, the addition of a charged phenylalanine residue in MMAF reduces membrane permeability, which directly attenuates its bystander killing capacity in heterogeneous tumors [1]. Furthermore, MMAE is a known substrate for the P-glycoprotein (P-gp-MDR1) efflux pump, with a documented efflux ratio of 44.5 in transfected MDCK cells, a critical factor in multi-drug resistance that must be considered in experimental design and therapeutic strategy [2]. These properties directly impact ADC efficacy in preclinical models, making MMAE a uniquely positioned tool for specific research questions where membrane permeability and bystander effect are key variables.

Vedotin (MMAE) Evidence Guide: Quantifiable Differentiation from MMAF in ADC Potency, Bystander Effect, and Resistance


Comparative Potency: MMAE Exhibits 1.7-2.5x Lower IC50 Values than MMAF in Vitro

In a direct head-to-head comparison, the cytotoxic activity of MMAF is attenuated compared to MMAE due to the presence of a charged phenylalanine at the C-terminus, which impairs cellular access. MMAE demonstrates IC50 values in the low nanomolar range, while MMAF exhibits significantly higher IC50 values, reflecting its reduced potency [1].

ADC Payload Cytotoxicity Auristatin

Bystander Effect: MMAE Mediates Robust Killing of Antigen-Negative Tumor Cells; MMAF Fails to Do So In Vivo

In an admixed tumor model consisting of CD30+ and CD30- cancer cells, an ADC delivering MMAE demonstrated potent bystander killing of neighboring CD30- cells. In stark contrast, an ADC delivering MMAF, which has reduced membrane permeability, failed to mediate any bystander killing in vivo [1]. This is a qualitative difference in functional outcome.

ADC Bystander Effect Tumor Heterogeneity In Vivo Efficacy

P-gp-Mediated Resistance: MMAE Efflux Ratio is 44.5, and Co-Incubation with Inhibitors Potentiates its Cytotoxicity Up to 22-Fold

MMAE is a substrate for the P-gp-MDR1 efflux pump, with an apparent efflux ratio of 44.5 in MDR1-transfected MDCK cell monolayers [1]. Co-incubation with the P-gp inhibitor elacridar abolished MMAE efflux and resulted in a left-shift of its EC50 by 4.2- to 22-fold, demonstrating the significant impact of this resistance mechanism on its activity [2].

ADC Resistance P-glycoprotein Efflux Pump

Superior Linker Stability: vc-MMAE ADC Demonstrates a Linker Half-Life of 6.0 Days in Mice and 9.6 Days in Primates

The valine-citrulline (vc) linker conjugated to MMAE exhibits high stability in circulation. In severe combined immunodeficient mice, the linker half-life for an anti-CD30 vc-MMAE ADC was approximately 144 hours (6.0 days) [1]. In cynomolgus monkeys, this half-life was extended to approximately 230 hours (9.6 days) [1].

ADC Linker Stability Pharmacokinetics vc-MMAE

Immunomodulatory Effects: MMAE Drives Distinct Immunogenic Changes Compared to Other ADC Payloads

Treatment with vedotin ADCs results in robust immunomodulatory changes in vivo that are distinct from those induced by other clinical-stage ADC payloads, as demonstrated in a preclinical xenograft model [1]. This suggests a unique functional fingerprint beyond direct cytotoxicity.

ADC Immunomodulation Tumor Microenvironment Payload Comparison

Optimal Applications for Vedotin (MMAE): Research Scenarios Requiring High Potency, Bystander Activity, and Defined Resistance Profiles


Development of ADCs for Solid Tumors with Heterogeneous Antigen Expression

MMAE is the payload of choice for researchers developing ADCs intended for solid tumors characterized by heterogeneous expression of the target antigen. Its high membrane permeability enables a robust bystander effect, effectively killing adjacent antigen-negative cancer cells that would otherwise escape treatment [1]. This property is a proven differentiator from less permeable payloads like MMAF, which fail to mediate bystander killing in vivo [1].

Preclinical Investigation of P-gp-Mediated ADC Resistance Mechanisms

Given its well-characterized susceptibility to P-gp-MDR1 efflux, with a quantified efflux ratio of 44.5 and up to a 22-fold potentiation of cytotoxicity upon P-gp inhibition, MMAE-based ADCs are an ideal tool for investigating P-gp-mediated resistance mechanisms [2]. This is particularly relevant for evaluating combination strategies with P-gp inhibitors to overcome multi-drug resistance in ADC therapy.

ADC Programs Requiring High Systemic Stability and a Long Circulating Half-Life

The valine-citrulline (vc) linker conjugated to MMAE provides exceptional stability in circulation, with a demonstrated half-life of 6.0 days in mice and 9.6 days in non-human primates [3]. This property is a critical advantage for ADC programs where minimizing premature payload release is essential to reducing off-target toxicity and maximizing tumor-specific drug delivery.

Combination Therapy Studies with Immunotherapies

Evidence suggests that MMAE induces a distinct immunomodulatory signature in the tumor microenvironment compared to other ADC payloads [4]. This makes MMAE-based ADCs a compelling candidate for combination therapy studies with immune checkpoint inhibitors, as the potential for synergistic effects may be unique to this payload class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vedotin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.